4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzamide group (a benzene ring attached to a carboxamide), a thiadiazole group (a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom). The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiadiazole groups are likely to contribute to the compound’s rigidity, while the trifluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of thiadiazolobenzamide derivatives involves cyclization reactions that yield compounds with significant structural complexity. These processes often employ reagents such as benzoyl isothiocyanate and result in the formation of new bonds between sulfur and nitrogen atoms. Advanced techniques like IR, NMR spectroscopy, and X-ray crystallography play crucial roles in characterizing these compounds (Adhami et al., 2012).
- The development of new methodologies for synthesizing benzamide derivatives incorporating thiadiazole moieties highlights the versatility of these compounds. Such processes often aim at generating novel structures with potential for further functionalization and biological application (Mohamed et al., 2020).
Biological and Pharmaceutical Potential
- Certain derivatives have been identified for their antimicrobial and antifungal properties. The study of 2,5-disubstituted 1,3,4-thiadiazoles has shown compounds within this class to exhibit significant activity against Gram-positive, Gram-negative bacteria, and Candida albicans, suggesting their promise as antimicrobial agents (Sych et al., 2019).
- Compounds related to the core structure of the query have been explored for their potential in cancer therapy. Derivatives showing pro-apoptotic activity on cancer cell lines indicate the therapeutic potential of these molecules. Such studies involve assessing the compounds' efficacy in inhibiting the growth of specific cancer cells and understanding their mechanism of action at the molecular level (Yılmaz et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O2S2/c19-11-4-1-9(2-5-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)3-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYCCNODNRCOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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